Cas no 89969-31-3 (1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis-)

1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis- structure
89969-31-3 structure
Product name:1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis-
CAS No:89969-31-3
MF:C8H19NO5
MW:209.24016
CID:584507
PubChem ID:18676231

1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis-
    • 2-[1,3-dihydroxypropan-2-yl(2-hydroxyethyl)amino]propane-1,3-diol
    • DTXSID70595514
    • 89969-31-3
    • SCHEMBL2396423
    • 2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)
    • Inchi: InChI=1S/C8H19NO5/c10-2-1-9(7(3-11)4-12)8(5-13)6-14/h7-8,10-14H,1-6H2
    • InChI Key: GQMAFRHCZXBICN-UHFFFAOYSA-N
    • SMILES: C(CO)N(C(CO)CO)C(CO)CO

Computed Properties

  • Exact Mass: 209.12632271g/mol
  • Monoisotopic Mass: 209.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: -3

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